molecular formula C11H13N5O3S B455022 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,3-THIAZOL-2-YL)PROPANAMIDE

Cat. No.: B455022
M. Wt: 295.32g/mol
InChI Key: QFOCTYXWERNPSE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a thiazole ring connected via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through cyclization with hydrazine.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone.

    Coupling Reaction: The final step involves coupling the nitrated pyrazole with the thiazole ring through a propanamide linkage, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.

    Coupling Reactions: The compound can form various derivatives through coupling reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Coupling: Reagents like DCC or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents.

Major Products

    Reduction: 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide.

    Substitution: Various halogenated or sulfonylated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide: A closely related compound with a similar structure but different substitution pattern.

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide:

Uniqueness

The presence of both the nitro group and the thiazole ring in 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N~1~-(1,3-thiazol-2-yl)propanamide makes it unique compared to its analogs. The nitro group introduces additional reactivity, while the thiazole ring provides a site for potential biological interactions.

Properties

Molecular Formula

C11H13N5O3S

Molecular Weight

295.32g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H13N5O3S/c1-7-10(16(18)19)8(2)15(14-7)5-3-9(17)13-11-12-4-6-20-11/h4,6H,3,5H2,1-2H3,(H,12,13,17)

InChI Key

QFOCTYXWERNPSE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC(=O)NC2=NC=CS2)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC2=NC=CS2)C)[N+](=O)[O-]

Origin of Product

United States

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